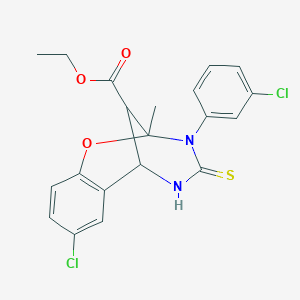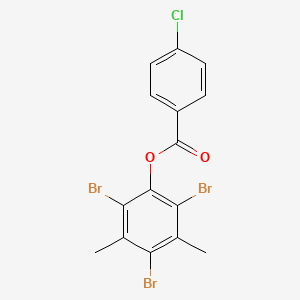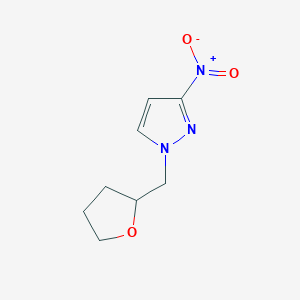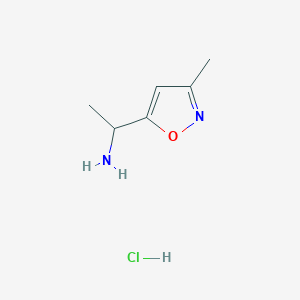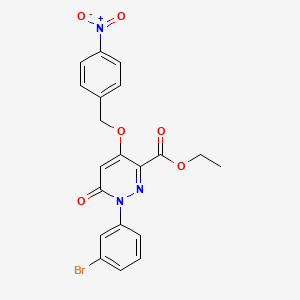![molecular formula C9H10ClNO2S3 B2989358 N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide CAS No. 13068-12-7](/img/structure/B2989358.png)
N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide” is a chemical compound with the CAS Number: 13068-12-7 . Its molecular weight is 295.83 . The IUPAC name for this compound is dimethyl 4-chlorophenylsulfonylcarbonimidodithioate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10ClNO2S3/c1-14-9(15-2)11-16(12,13)8-5-3-7(10)4-6-8/h3-6H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . The compound’s melting point is not specified in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of polysulfonylamines, such as bis(methylsulfonamido) sulfone and bis(trifluoromethylsulfonamido) sulfone, involves complex reactions that yield compounds with unique structural properties. These compounds have been analyzed for their crystal structures, demonstrating specific hydrogen bonding and molecular arrangements that could influence their chemical reactivity and potential applications in materials science and molecular engineering (Taraba & Ẑák, 2004).
Materials Science and Engineering
Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, like 2,2′-Bis(thiophenyl)benzidine (BTPB) and 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB), have been synthesized for their high refractive index and small birefringence. These properties are crucial for applications in optoelectronics and as materials with high thermomechanical stability (Tapaswi et al., 2015).
Environmental and Water Treatment Technologies
Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes exhibit improved water flux and are effective for the treatment of dye solutions, highlighting their potential in water purification and environmental remediation (Liu et al., 2012).
Fuel Cell Technology
Locally and densely sulfonated poly(ether sulfone)s have been prepared for use as proton exchange membranes in fuel cells. The specific sulfonation technique and polymer structure contribute to efficient proton conduction, which is critical for the performance of fuel cells (Matsumoto et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-[bis(methylsulfanyl)methylidene]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S3/c1-14-9(15-2)11-16(12,13)8-5-3-7(10)4-6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEXGSBVONTDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide](/img/structure/B2989275.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2989276.png)

![N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989281.png)
![3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2989283.png)
![8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B2989285.png)

